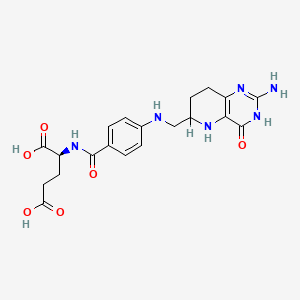
5,6,7,8-Tetrahydro-8-deazafolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-8-deazafolic acid is a synthetic analogue of folic acid, which plays a crucial role in one-carbon metabolism involving DNA biosynthesis. This compound is structurally similar to tetrahydrofolate, a biologically active cofactor essential for various enzymatic reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-8-deazafolic acid typically involves starting from pterin analogues and aromatic amines. A novel method includes the use of an aziridine intermediate, which allows for the construction of the tetrahydrofolate skeleton efficiently. This method avoids the byproducts of carbon-nitrogen bond hydrogenolysis seen in traditional synthetic strategies .
Industrial Production Methods: Industrial production methods for this compound often involve the selective crystallization of diastereoisomeric mixtures. For example, adding an acid to an aqueous solution of an alkali metal salt of 5,6,7,8-tetrahydrofolic acid at controlled temperatures can yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 5,6,7,8-Tetrahydro-8-deazafolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include catalytic hydrogenation agents and solvents like anhydrous ethanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are used in different scientific and industrial applications .
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-8-deazafolic acid has a wide range of applications in scientific research. It is used as an inhibitor of folate-dependent enzymes, making it valuable in chemotherapy for cancer treatment. The compound also plays a role in the study of one-carbon metabolism and DNA biosynthesis .
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydro-8-deazafolic acid involves its interaction with folate-dependent enzymes. It inhibits enzymes like thymidine synthase and methionine synthase, disrupting DNA synthesis and cell proliferation. This makes it an effective agent in cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include tetrahydrofolate, tetrahydroaminopterin, and various other folate analogues. These compounds share structural similarities but differ in their specific applications and effectiveness .
Uniqueness: What sets 5,6,7,8-Tetrahydro-8-deazafolic acid apart is its ability to inhibit multiple folate-dependent enzymes simultaneously, making it a potent agent in chemotherapy. Its unique structure also allows for more efficient synthesis and fewer byproducts compared to other folate analogues .
Propiedades
Número CAS |
51989-29-8 |
|---|---|
Fórmula molecular |
C20H24N6O6 |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H24N6O6/c21-20-25-13-6-5-12(23-16(13)18(30)26-20)9-22-11-3-1-10(2-4-11)17(29)24-14(19(31)32)7-8-15(27)28/h1-4,12,14,22-23H,5-9H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,25,26,30)/t12?,14-/m0/s1 |
Clave InChI |
HLQVKHILGYCUSU-PYMCNQPYSA-N |
SMILES isomérico |
C1CC2=C(C(=O)NC(=N2)N)NC1CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
C1CC2=C(C(=O)NC(=N2)N)NC1CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


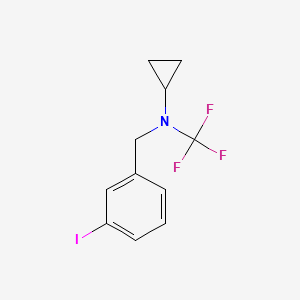
![tert-butyl [1-(1H-benzoimidazol-2-yl)ethyl]carbamate](/img/structure/B13958021.png)
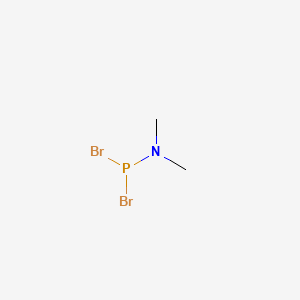
![2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran](/img/structure/B13958031.png)
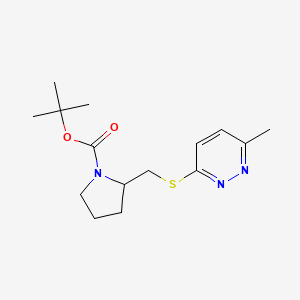
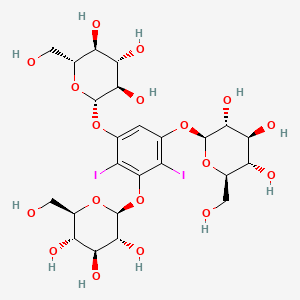
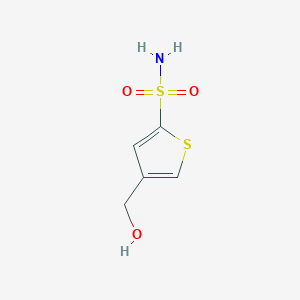
![3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine](/img/structure/B13958054.png)
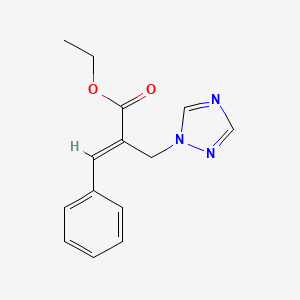
![benzyl 2-((2-(hydroxymethyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)pyrrolidine-1-carboxylate](/img/structure/B13958058.png)
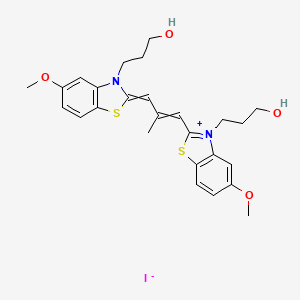
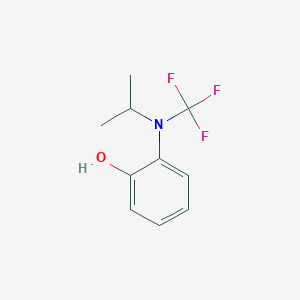
![2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one](/img/structure/B13958091.png)
![2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid](/img/structure/B13958106.png)
